molecular formula C10H9FO3 B6610342 4-fluoro-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid CAS No. 2763751-29-5

4-fluoro-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid

Cat. No.: B6610342
CAS No.: 2763751-29-5
M. Wt: 196.17 g/mol
InChI Key: YBVCJROTVNNPBG-UHFFFAOYSA-N
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Description

4-fluoro-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of fluorine and methoxy groups in its structure adds to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-methoxybicyclo[420]octa-1(6),2,4-triene-7-carboxylic acid typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

4-fluoro-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: The compound’s unique structure and functional groups make it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-fluoro-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and specificity, while the methoxy group can influence the compound’s solubility and reactivity. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.0]octa-1,3,5-triene: A structurally similar compound without the fluorine and methoxy groups.

    Benzocyclobutene: Another bicyclic compound with different functional groups.

Uniqueness

4-fluoro-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s reactivity, stability, and potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-fluoro-3-methoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-14-9-3-5-2-7(10(12)13)6(5)4-8(9)11/h3-4,7H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVCJROTVNNPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(CC2=C1)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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